molecular formula C10H18O B14865126 7-Methylspiro[3.5]nonan-1-ol

7-Methylspiro[3.5]nonan-1-ol

Cat. No.: B14865126
M. Wt: 154.25 g/mol
InChI Key: BLNFPKIKMZEFBE-UHFFFAOYSA-N
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Description

7-Methylspiro[3.5]nonan-1-ol is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The compound features a hydroxyl group (-OH) at position 1 and a methyl group (-CH₃) at position 7 on the spiro[3.5]nonane backbone. Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7-methylspiro[3.5]nonan-3-ol

InChI

InChI=1S/C10H18O/c1-8-2-5-10(6-3-8)7-4-9(10)11/h8-9,11H,2-7H2,1H3

InChI Key

BLNFPKIKMZEFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylspiro[3.5]nonan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a nonane derivative with a methyl group and a hydroxyl group can be cyclized using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methylspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: 7-Methylspiro[3.5]nonan-1-one.

    Reduction: this compound derivatives.

    Substitution: 7-Methylspiro[3.5]nonan-1-chloride or 7-Methylspiro[3.5]nonan-1-bromide.

Scientific Research Applications

7-Methylspiro[3.5]nonan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

The following analysis compares 7-Methylspiro[3.5]nonan-1-ol with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Comparisons

Key structural differences include substituent groups, ring heteroatoms (e.g., oxygen, nitrogen), and functional group positions.

Compound Name Molecular Formula Substituents/Ring Modifications Key Functional Groups Molecular Weight (g/mol) References
This compound C₁₀H₁₈O Methyl at C7, hydroxyl at C1 -OH, -CH₃ 170.25 [9]
3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol C₁₀H₁₈O₃ Ethoxy at C3, oxygen in smaller ring -OCH₂CH₃, -OH 186.20 [4, 11]
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₃NO₂ Phenyl at C3, lactam (N-containing ring) -Ph, -NH, -C=O 217.26 [5]
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO Nitrogen in larger ring, hydroxyl at C2 -NH, -OH 193.68 [13]
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol C₁₀H₁₈O₂ Two methyl groups at C3, oxygen in ring -OH, -CH₃ (×2) 170.25 [9]

Structural Insights :

  • Ring Heteroatoms: Compounds like 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol and 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one incorporate oxygen or nitrogen atoms in their rings, altering electronic properties and hydrogen-bonding capacity compared to the all-carbon backbone of this compound .
  • Substituent Effects: The methyl group in this compound likely increases lipophilicity (logP) compared to polar substituents like ethoxy (-OCH₂CH₃) or amino (-NH) groups .
Physicochemical Properties

Predicted or reported properties of analogs suggest trends:

Compound Name logP (Predicted) Solubility (Water) Stability Notes
This compound ~2.5 (estimated) Low Stable under standard conditions
3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol 1.5–2.0 Moderate Sensitive to hydrolysis (ethoxy group)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one ~3.0 Low High thermal stability
7-Azaspiro[3.5]nonan-2-ol hydrochloride ~1.0 High (due to HCl salt) Hygroscopic

Key Observations :

  • logP : Methyl and phenyl substituents increase hydrophobicity, while polar groups (e.g., -OH, -NH) reduce it.
  • Solubility: Hydrochloride salts (e.g., 7-azaspiro[3.5]nonan-2-ol HCl) exhibit enhanced aqueous solubility .

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